molecular formula C8H10BrNS B13574770 1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine

1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine

Cat. No.: B13574770
M. Wt: 232.14 g/mol
InChI Key: ASNMXHXJHNUKJQ-UHFFFAOYSA-N
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Description

1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine is an organic compound with the molecular formula C8H10BrNS. It is characterized by the presence of a bromothiophene moiety attached to a cyclopropanamine structure.

Preparation Methods

The synthesis of 1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromothiophene and cyclopropanamine.

    Reaction Conditions: The bromothiophene is first subjected to a bromination reaction to introduce the bromine atom at the 4-position.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the bromothiophene moiety to a thiophene.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine can be compared with other similar compounds:

Properties

Molecular Formula

C8H10BrNS

Molecular Weight

232.14 g/mol

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]cyclopropan-1-amine

InChI

InChI=1S/C8H10BrNS/c9-6-3-7(11-5-6)4-8(10)1-2-8/h3,5H,1-2,4,10H2

InChI Key

ASNMXHXJHNUKJQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC(=CS2)Br)N

Origin of Product

United States

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